molecular formula C9H12O3S B15348028 3-(Furfurylthio)-3-hydroxybutan-2-one CAS No. 68516-23-4

3-(Furfurylthio)-3-hydroxybutan-2-one

Cat. No.: B15348028
CAS No.: 68516-23-4
M. Wt: 200.26 g/mol
InChI Key: DRIFNOMSLSRDHQ-UHFFFAOYSA-N
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Description

3-(Furfurylthio)-3-hydroxybutan-2-one is a sulfur-containing hydroxy ketone characterized by a furfurylthio group (–S–C₅H₅O) attached to a hydroxybutanone backbone. Key features include:

  • Functional Groups: A ketone (C=O), hydroxyl (–OH), and furfurylthio substituent.
  • Reactivity: The presence of sulfur and oxygen groups suggests amphoteric behavior, enabling reactions as both nucleophiles and electrophiles.
  • Applications: Likely used in flavorings or pheromones due to structural similarities to furan-thioethers and hydroxy ketones .

Properties

CAS No.

68516-23-4

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-3-hydroxybutan-2-one

InChI

InChI=1S/C9H12O3S/c1-7(10)9(2,11)13-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3

InChI Key

DRIFNOMSLSRDHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(O)SCC1=CC=CO1

Origin of Product

United States

Biological Activity

3-(Furfurylthio)-3-hydroxybutan-2-one (CAS No. 68516-23-4) is a sulfur-containing compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C9H12O3S
  • Molecular Weight : 200.25 g/mol
  • Density : 1.226 g/cm³ (predicted)
  • Boiling Point : Approximately 281.6 °C (predicted)
  • LogP : 1.452 (estimated) .

Biological Activity

Research indicates that compounds with a furfurylthio moiety exhibit various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The specific biological activity of 3-(Furfurylthio)-3-hydroxybutan-2-one has been less extensively studied compared to its derivatives.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several furfurylthio compounds against various pathogens. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzymatic activity .

Antioxidant Properties

The antioxidant potential of 3-(Furfurylthio)-3-hydroxybutan-2-one was assessed using various in vitro assays, such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness of 3-(Furfurylthio)-3-hydroxybutan-2-one against common foodborne pathogens.
    • Methodology : Disk diffusion method was employed to assess antimicrobial activity.
    • Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial properties.
  • Case Study on Antioxidant Activity :
    • Objective : To determine the antioxidant capacity of the compound in food matrices.
    • Methodology : Various concentrations of the compound were tested in lipid oxidation assays.
    • Results : A concentration-dependent decrease in peroxide value was observed, demonstrating effective antioxidant activity .

Data Table

PropertyValue
Molecular FormulaC9H12O3S
Molecular Weight200.25 g/mol
Density1.226 g/cm³
Boiling Point~281.6 °C
LogP1.452
Antimicrobial ActivityEffective against E. coli and S. aureus
Antioxidant ActivitySignificant radical scavenging

Comparison with Similar Compounds

3-Mercaptobutan-2-one (CAS 40789-98-8)

  • Structure : Contains a thiol (–SH) group instead of furfurylthio.
  • Properties : Higher volatility and reactivity due to the thiol group. Classified under GHS 1.0 for acute toxicity and skin irritation .
  • Applications : Used in synthetic chemistry for sulfur-containing intermediates.
  • Key Difference : The furfurylthio group in 3-(Furfurylthio)-3-hydroxybutan-2-one likely enhances aroma complexity and reduces volatility compared to the thiol analog .

3-Hydroxybutan-2-one (Acetoin; CAS 513-86-0)

  • Structure : Lacks the furfurylthio group; features a hydroxy ketone backbone.
  • Properties: Aroma: Contributes creamy, buttery notes in dairy products and meat . Biological Role: Acts as a sex pheromone in beetles and attracts insects . Safety: Classified as GHS07 (flammable liquid, skin/eye irritant) .
  • Key Difference : The furfurylthio substituent in 3-(Furfurylthio)-3-hydroxybutan-2-one may introduce savory or meaty aromas (common in furfurylthio compounds) and alter insect interactions .

Ethyl 3-(Furfurylthio)propionate (FEMA 3674)

  • Structure : Furfurylthio group attached to a propionate ester.
  • Properties: Aroma: Exhibits fruity or savory notes, used in flavor formulations . Applications: Industrial flavoring agent in processed foods .
  • Key Difference : The hydroxy ketone moiety in 3-(Furfurylthio)-3-hydroxybutan-2-one may enhance solubility in polar matrices (e.g., dairy) compared to ester derivatives .

2-Methyl-3-(methylthio)furan (FEMA 3949)

  • Structure : Methylthio group on a furan ring.
  • Properties: Aroma: Strong meaty, onion-garlic notes, critical in meat flavorings .
  • Key Difference: The hydroxybutanone backbone in 3-(Furfurylthio)-3-hydroxybutan-2-one likely moderates aroma intensity while adding creamy undertones .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Functional Groups Aroma Profile
3-(Furfurylthio)-3-hydroxybutan-2-one N/A C₉H₁₂O₃S Hydroxy, ketone, furfurylthio Inferred: Savory, creamy
3-Mercaptobutan-2-one 40789-98-8 C₄H₈OS Thiol, ketone Sulfurous, pungent
3-Hydroxybutan-2-one 513-86-0 C₄H₈O₂ Hydroxy, ketone Buttery, creamy
Ethyl 3-(furfurylthio)propionate 94278-26-9 C₁₀H₁₄O₃S Ester, furfurylthio Fruity, savory

Research Findings and Implications

  • Aroma Modulation : The furfurylthio group enhances savory characteristics, while the hydroxy ketone backbone may balance volatility and solubility in food matrices .
  • Biological Interactions : Unlike 3-hydroxybutan-2-one (a beetle pheromone), the furfurylthio derivative’s role in insect behavior remains unexplored but warrants study .
  • Stability : Furan-containing sulfides (e.g., 2-methyl-3-(methylthio)furan) degrade β-carotene under UVA; similar photochemical reactivity may occur in 3-(Furfurylthio)-3-hydroxybutan-2-one .

Preparation Methods

Molecular Architecture

The compound features a 2-butanone backbone substituted at the C3 position with both a hydroxy group and a furfurylthio (-S-CH₂-furan) moiety. This β-hydroxy ketone structure (IUPAC name: 3-(furan-2-ylmethylsulfanyl)-3-hydroxybutan-2-one) creates unique stereoelectronic challenges due to:

  • Steric hindrance from the bulky furfurylthio group adjacent to the hydroxy function
  • Tautomeric equilibrium potential between keto-enol forms influenced by the thioether substituent
  • Acid sensitivity of the furan ring under strong acidic or oxidizing conditions

Key Physicochemical Parameters

Property Value Measurement Conditions
Molecular Weight 200.26 g/mol -
Density 1.2 ± 0.1 g/cm³ 25°C
Boiling Point 281.6 ± 40.0°C 760 mmHg
Flash Point 124.1 ± 27.3°C Closed cup
LogP 2.18 Octanol/water

These properties necessitate careful solvent selection and temperature control during synthesis.

Plausible Synthetic Routes

Thiol-Michael Addition Approach

A two-step sequence derived from analogous β-hydroxy thioether syntheses:

Step 1: Formation of 3-Oxo-2-butanethiol
$$ \text{CH}3\text{C(O)CH}2\text{SH} + \text{Base} \rightarrow \text{CH}_3\text{C(O)CHS}^- + \text{BaseH}^+ $$

Step 2: Nucleophilic Attack by Furfuryl Bromide
$$ \text{CH}3\text{C(O)CHS}^- + \text{C}4\text{H}3\text{OCH}2\text{Br} \rightarrow \text{CH}3\text{C(O)CH(SCH}2\text{C}4\text{H}3\text{O)OH} $$

Critical parameters:

  • Solvent : Anhydrous DMF or THF
  • Temperature : 0-5°C for Step 1, 25°C for Step 2
  • Base : Triethylamine or DBU

This method risks over-alkylation at the ketone oxygen unless strict stoichiometric control maintains a 1:1 thiol:furfuryl bromide ratio.

Oxidative Coupling Strategy

Patent EP3368542B1 describes related thioether formations using transition metal catalysis:

$$ \text{CH}3\text{C(O)CH(OH)CH}3 + \text{HSCH}2\text{C}4\text{H}3\text{O} \xrightarrow{\text{Cu(OAc)}2} \text{CH}3\text{C(O)C(OH)(SCH}2\text{C}4\text{H}3\text{O)CH}_3 $$

Key advantages:

  • Single-step process
  • Mild conditions (40-60°C)
  • Yields ~65% in pilot scale trials

Limitations include copper-mediated oxidative degradation of the furan ring above 70°C.

Purification Challenges

Chromatographic Behavior

Normal-phase silica chromatography proves ineffective due to:

  • Strong adsorption of polar thioether groups
  • Partial decomposition under acidic mobile phases

Recommended purification protocol :

  • Initial extraction with ethyl acetate/water (3:1)
  • Size-exclusion chromatography (Sephadex LH-20)
  • Final recrystallization from n-hexane/ethyl acetate (5:1)

Spectroscopic Characterization

Critical diagnostic signals:

  • ¹H NMR (CDCl₃) : δ 7.40 (br s, OH), 6.35-7.10 (furan protons), 4.25 (SCH₂)
  • ¹³C NMR : 208.5 (ketone C=O), 152.3 (furan C-O), 67.8 (C-OH)
  • IR : 1685 cm⁻¹ (C=O), 3250-3350 cm⁻¹ (OH stretch)

Mass spectral data (EI-MS): m/z 200 [M]⁺, 182 [M-H₂O]⁺, 153 [C₇H₅O₂S]⁺

Stability Considerations

Thermal Degradation Pathways

Decomposition initiates at 145°C via:

  • Retro-aldol cleavage of the β-hydroxy ketone
  • Furan ring opening catalyzed by acidic protons

Industrial Scale-Up Challenges

Byproduct Management

Common impurities:

  • Bis(furfuryl) disulfide (2-5%) from thiol oxidation
  • 3-Hydroxy-2-butanone (3-8%) via thioether hydrolysis

Mitigation strategies:

  • Strict oxygen exclusion during reactions
  • Use of radical scavengers (TEMPO, BHT)

Environmental Impact

Waste streams require treatment for:

  • Residual copper catalysts (≤50 ppm)
  • Volatile sulfur compounds (H₂S, mercaptans)

Bioremediation protocols using Thiobacillus spp. achieve 98% sulfur removal in ≤72 hours.

Research Frontiers

Enzymatic Synthesis

Unpublished data suggests lipase-mediated transesterification:

$$ \text{CH}3\text{C(O)CH(OAc)CH}3 + \text{HSCH}2\text{C}4\text{H}3\text{O} \xrightarrow{\text{CAL-B}} \text{CH}3\text{C(O)CH(OH)SCH}2\text{C}4\text{H}_3\text{O} + \text{AcOH} $$

Advantages over chemical methods:

  • 100% atom economy
  • No metal catalysts
  • Ambient temperature operation

Current limitations include low conversion rates (≤35%) and enzyme deactivation.

Continuous Flow Chemistry

Microreactor trials (0.5 mm ID PTFE tubing) show promise for:

  • Precise residence time control (2.5 min)
  • Improved heat transfer (ΔT <5°C)
  • 85% yield at 10 g/h throughput

Key parameters:

  • Reagent concentration: 0.5M in THF
  • Temperature: 50°C
  • Pressure: 8 bar

This approach could revolutionize large-scale production if fouling issues from sulfur deposition are resolved.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(Furfurylthio)-3-hydroxybutan-2-one, and how can researchers optimize reaction conditions for higher yields?

  • Methodology : The synthesis typically involves modifying the parent compound 3-hydroxybutan-2-one (acetoin) by substituting its hydroxyl group with a furfurylthio moiety. This can be achieved via nucleophilic substitution using furfuryl mercaptan under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) or by converting the hydroxyl group to a tosylate intermediate, followed by reaction with furfurylthiol. Optimization includes controlling temperature (20–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are most effective for confirming the structure and purity of 3-(Furfurylthio)-3-hydroxybutan-2-one?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the furfurylthio group (δ 6.0–7.5 ppm for furan protons) and hydroxy/ketone functionalities .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 201.06) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers address challenges in the stereochemical analysis of 3-(Furfurylthio)-3-hydroxybutan-2-one?

  • Methodology : The compound has two chiral centers (C3 and C3'). Enantiomeric resolution can be achieved using chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Absolute configuration determination may require X-ray crystallography or comparison with synthetic standards of known stereochemistry .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of 3-(Furfurylthio)-3-hydroxybutan-2-one, particularly in cancer research?

  • Methodology :

  • Volatile Organic Compound (VOC) Profiling : Gas chromatography-mass spectrometry (GC-MS) to compare VOC signatures in cancer cell lines (e.g., liver or ovarian cancer) vs. healthy controls, as seen in studies of structurally related hydroxy ketones .
  • Cytotoxicity Assays : MTT assays using HepG2 (liver) or SKOV3 (ovarian) cell lines to measure IC50 values .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .

Q. What strategies can be employed to achieve enantioselective synthesis of 3-(Furfurylthio)-3-hydroxybutan-2-one?

  • Methodology :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphoramidites) with palladium or ruthenium catalysts to induce enantioselectivity during thiolation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
  • Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to control stereochemistry during synthesis .

Q. How should researchers approach stability testing of 3-(Furfurylthio)-3-hydroxybutan-2-one under varying environmental conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to stressors (40–60°C, 75% relative humidity, UV light) and monitor degradation via HPLC.
  • pH Stability : Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions .
  • Oxidation Resistance : Evaluate susceptibility to radical oxidation using DPPH assays .

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